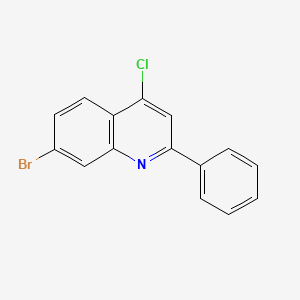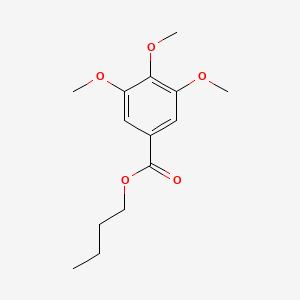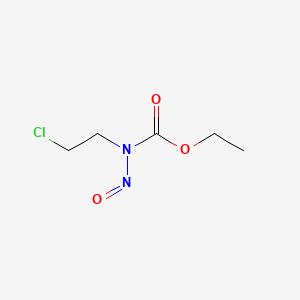
N,N-Dimethyl-2,4,6-trinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2,4,6-trinitroaniline: is a chemical compound with the molecular formula C8H8N4O6 and a molecular weight of 256.1723 g/mol . . This compound is characterized by the presence of three nitro groups (-NO2) attached to the benzene ring and a dimethylamino group (-N(CH3)2) attached to the nitrogen atom of the aniline structure .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of N,N-Dimethylaniline: The synthesis of N,N-Dimethyl-2,4,6-trinitroaniline typically involves the nitration of N,N-Dimethylaniline.
Industrial Production Methods: Industrially, the compound can be produced by a similar nitration process, but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N,N-Dimethyl-2,4,6-trinitroaniline is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Biological Molecules: N,N-Dimethyl-2,4,6-trinitroaniline interacts with various biological molecules, potentially affecting cellular pathways and enzyme activities.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to various biochemical effects.
Comparison with Similar Compounds
2,4,6-Trinitroaniline: Similar in structure but lacks the dimethylamino group.
N-Methyl-2,4,6-trinitroaniline: Similar but has only one methyl group attached to the nitrogen atom.
Uniqueness:
Properties
CAS No. |
2493-31-4 |
|---|---|
Molecular Formula |
C8H8N4O6 |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
N,N-dimethyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C8H8N4O6/c1-9(2)8-6(11(15)16)3-5(10(13)14)4-7(8)12(17)18/h3-4H,1-2H3 |
InChI Key |
CHAGGWKJBGUBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
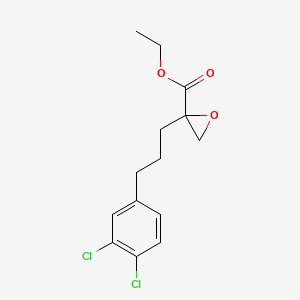
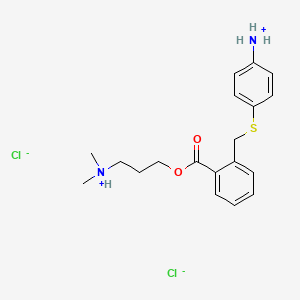
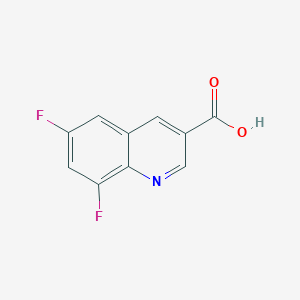
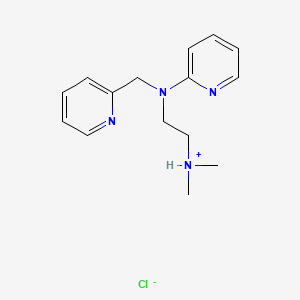
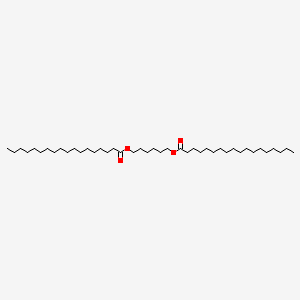
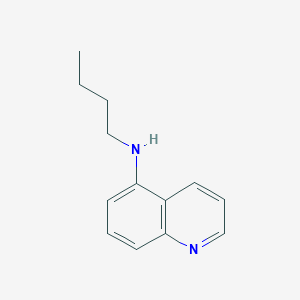
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
